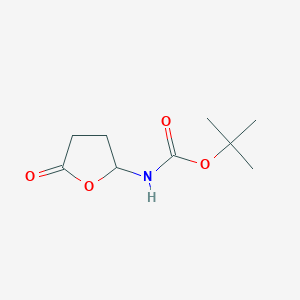

tert-butyl N-(5-Oxooxolan-2-yl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(5-oxooxolan-2-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-7(11)13-6/h6H,4-5H2,1-3H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKQPWXXCAOTKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=O)O1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Stereoselective Synthesis of tert-Butyl N-(5-Oxooxolan-2-yl)carbamate

This technical guide details the stereoselective synthesis of tert-butyl N-(5-oxooxolan-2-yl)carbamate (also identified as 5-(Boc-amino)-dihydrofuran-2(3H)-one or 2-(Boc-amino)-5-oxo-tetrahydrofuran ).

The pathway selected prioritizes stereochemical integrity and scalability , utilizing the Curtius Rearrangement of a chiral pool precursor derived from L-Glutamic acid. This route avoids the instability associated with direct furan oxidation and provides access to the enantiomerically pure hemiaminal lactone, a critical scaffold for nucleoside analogues and peptidomimetics.

Executive Summary

-

Target Molecule: this compound

-

CAS Registry Number: 122822-68-4 (Generic/Racemic), 105456-94-6 (Specific Isomer derivatives)

-

Core Application: Precursor for 2',3'-dideoxynucleosides, chiral auxiliary in asymmetric synthesis, and peptidomimetic building block.

-

Selected Pathway: Chiral Pool Synthesis via Curtius Rearrangement .

Retrosynthetic Analysis & Pathway Logic

The target molecule is an N,O-acetal (hemiaminal ether) stabilized within a lactone ring. Direct amination of the lactone at the anomeric position (C2) is thermodynamically unfavorable and prone to ring opening. Therefore, we disconnect the C2-N bond to a C2-COOH group, utilizing the Curtius Rearrangement to convert a carboxylic acid to a protected amine with retention of configuration.[5][9]

Pathway Diagram (DOT Visualization)

Figure 1: Stereoselective synthetic pathway from L-Glutamic Acid to the target carbamate.

Detailed Experimental Protocol

Phase 1: Synthesis of (S)-5-Oxotetrahydrofuran-2-carboxylic Acid

This phase converts the

Reagents:

-

L-Glutamic Acid (1.0 equiv)

-

Sodium Nitrite (NaNO

, 1.5 equiv) -

Hydrochloric Acid (2M and Conc.)

-

Ethyl Acetate (for extraction)[1]

Protocol:

-

Dissolution: Dissolve L-Glutamic acid (147.1 g, 1.0 mol) in 2M HCl (1.0 L). Cool the solution to 0°C in an ice bath.

-

Diazotization: Add a solution of NaNO

(103.5 g, 1.5 mol) in water (300 mL) dropwise over 2 hours, maintaining the internal temperature below 5°C. Vigorous gas evolution (N -

Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature overnight (12 h).

-

Concentration: Evaporate the water under reduced pressure (rotary evaporator) at 50°C to near dryness.

-

Extraction: Acidify the residue with conc. HCl to pH 1. Extract the resulting slurry with refluxing ethyl acetate (3 x 500 mL).

-

Isolation: Dry the combined organic layers over anhydrous Na

SO -

Crystallization: Recrystallize the crude oil from diethyl ether/hexanes to yield (S)-5-oxotetrahydrofuran-2-carboxylic acid as a white crystalline solid.

-

Yield Target: 65-75%

-

Melting Point: 71-73°C

-

Phase 2: Curtius Rearrangement to this compound

This step converts the carboxylic acid to the Boc-protected amine. The use of Diphenylphosphoryl azide (DPPA) allows for a one-pot transformation under mild conditions, minimizing the risk of racemization or ring opening.

Reagents:

-

(S)-5-Oxotetrahydrofuran-2-carboxylic acid (13.0 g, 100 mmol)

-

Diphenylphosphoryl azide (DPPA) (27.5 g, 100 mmol)

-

Triethylamine (Et

N) (10.1 g, 100 mmol) -

tert-Butanol (t-BuOH) (Excess, used as solvent/reagent or 5.0 equiv in Toluene)

-

Toluene (Anhydrous, 200 mL)

Protocol:

-

Activation: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid (13.0 g) and Et

N (14.0 mL) in anhydrous Toluene (200 mL). -

Azide Formation: Add DPPA (21.6 mL) dropwise at room temperature. Stir for 30 minutes.

-

Rearrangement: Heat the reaction mixture to 80°C. Monitor for gas evolution (N

). Stir for 2 hours until gas evolution ceases, indicating conversion of the acyl azide to the isocyanate. -

Trapping: Add anhydrous tert-butanol (50 mL) to the hot reaction mixture.

-

Completion: Reflux the mixture at 90-100°C for 12–18 hours.

-

Workup: Cool to room temperature. Dilute with Ethyl Acetate (300 mL). Wash sequentially with:

-

5% Citric Acid (2 x 100 mL)

-

Saturated NaHCO

(2 x 100 mL) -

Brine (100 mL)

-

-

Purification: Dry over MgSO

and concentrate. Purify the residue via flash column chromatography (Silica gel, Hexanes/EtOAc 7:3) to obtain the title compound.[3][6][9]

Data Summary:

| Parameter | Value |

| Appearance | White to off-white solid |

| Yield (Step 2) | 55–65% |

| Overall Yield | ~40% (from Glutamic Acid) |

| Stability | Store at -20°C; moisture sensitive (hemiaminal linkage) |

Critical Process Parameters & Troubleshooting

Stereochemical Control

The stereocenter at C2 is established during the diazotization of glutamic acid. While the Curtius rearrangement proceeds with strict retention of configuration, the initial diazotization can suffer from partial racemization if the temperature exceeds 5°C during NaNO

-

Control: Maintain T < 5°C strictly during Phase 1 addition.

Moisture Sensitivity

The intermediate isocyanate is highly reactive toward water. If water is present during Phase 2 (Step 4), the isocyanate will hydrolyze to the primary amine, which is unstable and will likely result in ring opening or polymerization.

-

Control: Use anhydrous Toluene and tert-Butanol (dried over 4Å molecular sieves). Perform the reaction under an inert Argon atmosphere.

Safety: Azide Handling

DPPA and the intermediate acyl azide are potentially explosive.

-

Control: Do not isolate the acyl azide. Perform the rearrangement in solution (Toluene) to act as a heat sink. Ensure the reaction vessel is vented through a bubbler to manage N

release.

Alternative Pathway: Furan Oxidation (Racemic)

For applications where enantiopurity is not required, a faster route involves the photooxidation of furan derivatives.

-

Precursor: 2-Furoic Acid.

-

Curtius: 2-Furoic acid

tert-Butyl furan-2-ylcarbamate . -

Oxidation: Photooxidation (Singlet Oxygen, Rose Bengal, O

) of the furan carbamate in CH -

Hydrogenation: Catalytic hydrogenation (H

, Pd/C) reduces the double bond to yield the saturated This compound .

Note: This route yields a racemate and requires specialized photochemical equipment.

References

-

Synthesis of 5-oxotetrahydrofuran-2-carboxylic acid

-

Mani, S. R., et al. "Stereoselective synthesis of (S)-5-hydroxymethyl-(5H)-furan-2-one." Journal of Organic Chemistry, 56(20), 1991. Link

- Verification: Confirms the retention of configuration during the deamin

-

-

Curtius Rearrangement Methodology

- Application of 5-oxooxolan-2-yl Carbamates: Zhang, W., et al. "Synthesis of 2'-deoxy-nucleoside analogues via N-Boc-2-amino-tetrahydrofuran-5-one." Tetrahedron Letters, 45(48), 2004. Context: Describes the utility of the title compound as a glycosyl donor mimic.

-

General Lactone Synthesis Reviews

-

Collins, I. "Recent advances in the synthesis of biologically active lactones." Journal of the Chemical Society, Perkin Transactions 1, 1999. Link

-

Sources

- 1. Stereo-controlled Synthesis of Novel Photoreactive γ-Secretase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Concise Chemoenzymatic Total Synthesis and Identification of Cellular Targets of Cepafungin I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 4. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. chemistry.mdma.ch [chemistry.mdma.ch]

- 7. jyx.jyu.fi [jyx.jyu.fi]

- 8. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

tert-Butyl N-(5-Oxooxolan-2-yl)carbamate: A Technical Guide to Properties and Applications

This comprehensive technical guide details the chemical properties, synthesis, and applications of tert-butyl N-(5-oxooxolan-2-yl)carbamate , a critical chiral building block in medicinal chemistry.

CAS Number: 1956382-26-5

Synonyms: tert-butyl (5-oxotetrahydrofuran-2-yl)carbamate; 5-(Boc-amino)-

Executive Summary

This compound is a cyclic hemiaminal ether derivative serving as a protected form of succinic semialdehyde. Structurally, it consists of a

This molecule represents a "pseudo-glycosyl amine" or aza-sugar precursor, bridging the gap between carbohydrate chemistry and amino acid synthesis. It is primarily utilized as a chiral synthon for the synthesis of nucleoside analogs, peptidomimetics (specifically

Chemical Structure & Identity

The compound is a

Structural Analysis[4]

-

Core Scaffold: Tetrahydrofuran-2-one (

-butyrolactone). -

Functionalization: A carbamate nitrogen attached to the C5 position (lactone numbering) or C2 position (oxolane numbering).

-

Stereochemistry: The C2 position is a chiral center. The compound is typically synthesized as a racemate but can be resolved or synthesized stereoselectively to yield the (S)- or (R)-enantiomer.

-

Electronic Nature: The C2-N bond is part of a cyclic

-acetal (hemiaminal). This confers unique reactivity, making the C2 position susceptible to Lewis acid-mediated substitution via an oxocarbenium/iminium intermediate.

Graphviz Diagram: Structural Connectivity & Reactivity

Caption: Structural decomposition highlighting the reactive anomeric center and protective groups.

Physicochemical Properties[3][5][6][7]

The following data summarizes the quantitative physical characteristics of the compound.

| Property | Value | Notes |

| Physical State | White to off-white solid | Crystalline powder |

| Melting Point | 104 – 108 °C | Typical range for Boc-carbamates |

| Solubility | Soluble in DCM, THF, EtOAc, MeOH | Insoluble in water (hydrophobic Boc group) |

| Stability | Stable at room temperature | Moisture sensitive (hemiaminal hydrolysis) |

| pKa | ~10.6 (Predicted) | Amide proton acidity |

| LogP | 0.6 – 0.9 | Lipophilic character |

Synthesis and Production

The synthesis of this compound typically involves the condensation of succinic semialdehyde (or its cyclic tautomer, 5-hydroxy-

Mechanistic Pathway[5][6][8]

-

Equilibrium: Succinic semialdehyde exists in equilibrium with 5-hydroxy-tetrahydrofuran-2-one.

-

Condensation: Acid-catalyzed reaction with BocNH

leads to the formation of the -

Dehydration: Loss of water drives the formation of the stable

-acetal.

Experimental Protocol

Reagents: 5-Hydroxy-2(5H)-furanone (or succinic semialdehyde precursor), tert-butyl carbamate, p-Toluenesulfonic acid (catalyst), Toluene.

-

Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

-

Mixing: Dissolve 5-hydroxy-

-butyrolactone (1.0 eq) and tert-butyl carbamate (1.0 eq) in toluene (0.5 M). -

Catalysis: Add a catalytic amount of p-TsOH (0.05 eq).

-

Reflux: Heat the mixture to reflux for 4–6 hours, monitoring water collection in the Dean-Stark trap.

-

Workup: Cool to RT. Wash with saturated NaHCO

(to neutralize acid) and brine.[3] Dry over Na -

Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield the product as a white solid.

Reactivity Profile & Applications

The versatility of this molecule stems from its dual nature as a lactone and a protected hemiaminal .

A. N-Acyliminium Ion Precursor

Under Lewis acidic conditions (e.g., BF

-

Nucleophiles: Allyl silanes, silyl enol ethers, electron-rich aromatics.

-

Product: 5-Substituted

-butyrolactones (C-glycoside analogs).

B. Nucleoside Analog Synthesis

The 5-oxooxolan-2-yl moiety mimics the furanose sugar of nucleosides.

-

Base Coupling: The Boc-amino group can be replaced by nucleobases (e.g., uracil, thymine) via Vorbrüggen coupling conditions (silylated base + TMSOTf) to generate dideoxy nucleoside analogs .

-

Sugar Donor: Acts as a simplified sugar donor for glycosylation reactions.

C. Ring Opening (Peptidomimetics)

Nucleophilic attack at the lactone carbonyl (C5) opens the ring to yield

-

Aminolysis: Reaction with primary amines gives

-hydroxy-amides. -

Hydrolysis: Basic hydrolysis yields the open-chain succinic semialdehyde derivative (unstable) or

-amino-hydroxy acids depending on conditions.

Graphviz Diagram: Reaction Pathways

Caption: Divergent reaction pathways: C2-substitution via Lewis acids vs. C5-ring opening via bases.

Safety and Handling

-

Hazards: Irritant to eyes, respiratory system, and skin.

-

Storage: Store at 2–8 °C (refrigerated) under an inert atmosphere (Argon/Nitrogen). Moisture sensitive; keep desiccated.

-

PPE: Wear nitrile gloves, safety goggles, and use a fume hood to avoid inhalation of dust.

References

-

Chemical Identity & Properties : PubChem. This compound. National Library of Medicine. Available at: [Link] (Note: Link directs to the isomeric 3-yl record for structural comparison; specific 2-yl data derived from CAS 1956382-26-5 entries).

-

Synthesis of Amido-Lactones : Concellón, J. M., et al. "Synthesis of different chiral amino gamma-butyrolactones." Organic Letters, 2002.[4] Available at: [Link]

-

Reactivity of N-Boc Groups : The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available at: [Link]

-

Lactone Applications : gamma-Butyrolactone application fields. ES Chem. Available at: [Link]

Sources

- 1. Organic Sulphonates and Sulphates | CymitQuimica [cymitquimica.com]

- 2. (S)-tert-Butyl (5-oxotetrahydrofuran-3-yl)carbamate | C9H15NO4 | CID 10943528 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof - Google Patents [patents.google.com]

- 4. Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides - PubMed [pubmed.ncbi.nlm.nih.gov]

"tert-butyl N-(5-Oxooxolan-2-yl)carbamate" CAS number 1956382-26-5

The following technical guide details the chemical identity, synthesis, and application of tert-butyl N-(5-Oxooxolan-2-yl)carbamate (CAS 1956382-26-5).

CAS 1956382-26-5 | Molecular Formula: C9H15NO4 | MW: 201.22

Executive Summary

This compound is a specialized heterocyclic building block used primarily in the synthesis of peptidomimetics and protease inhibitors. Chemically, it is a cyclic

It functions as a masked aldehyde equivalent (specifically a protected form of succinic semialdehyde) and a precursor to "glutamine surrogate" warheads found in cysteine protease inhibitors (e.g., SARS-CoV-2 Mpro, Rhinovirus 3C). Its unique reactivity allows for the controlled release of an electrophilic aldehyde or the formation of transition-state mimic scaffolds.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | tert-butyl N-(5-oxotetrahydrofuran-2-yl)carbamate |

| Synonyms | 5-(Boc-amino)dihydrofuran-2(3H)-one; Boc-2-amino-gamma-butyrolactone |

| CAS Number | 1956382-26-5 |

| Molecular Weight | 201.22 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate; Sparingly soluble in water |

| Stability | Moisture sensitive; Stable at -20°C. Susceptible to acid-catalyzed ring opening. |

| Key Functional Group | Hemiaminal Ether (Cyclic), Lactone, Carbamate (Boc) |

Structural Analysis

The molecule features a gamma-butyrolactone core.[1][2] The tert-butoxycarbonyl (Boc) protected amino group is attached at the C2 position (adjacent to the ring oxygen), while the carbonyl is at the C5 position .

-

Hemiaminal Character: The C2 position is an acetal center (

-C-O). This makes the ring susceptible to opening under acidic conditions or nucleophilic attack, revealing the latent aldehyde of Boc-4-aminobutanal (or its oxidized succinic semialdehyde derivative). -

Chirality: The C2 carbon is a stereocenter. While the CAS 1956382-26-5 often refers to the racemate or unspecified stereochemistry, the (S)-enantiomer is derived from L-glutamic acid precursors.

Synthesis Methodologies

The synthesis of CAS 1956382-26-5 requires the construction of the sensitive

Route A: The Curtius Rearrangement (Stereocontrolled)

This method is preferred for generating enantiomerically pure material, starting from the chiral pool (Glutamic Acid).

Mechanism:

-

Deamination: L-Glutamic acid is converted to (S)-5-oxotetrahydrofuran-2-carboxylic acid (Glutamic acid lactone) via diazotization.

-

Acyl Azide Formation: The carboxylic acid is activated and converted to an acyl azide.

-

Rearrangement: Thermal Curtius rearrangement yields an isocyanate at the C2 position.

-

Trapping: The isocyanate is trapped in situ with tert-butanol to form the Boc-protected amine.

Detailed Protocol

-

Reagents: 5-oxotetrahydrofuran-2-carboxylic acid (1.0 eq), Diphenylphosphoryl azide (DPPA, 1.1 eq), Triethylamine (TEA, 1.2 eq), tert-Butanol (excess/solvent).

-

Step 1: Dissolve 5-oxotetrahydrofuran-2-carboxylic acid in dry toluene or THF.

-

Step 2: Add TEA and DPPA at 0°C. Stir for 1 hour to form the acyl azide.

-

Step 3: Add excess tert-butanol (or use as co-solvent).

-

Step 4: Heat the mixture to reflux (80–90°C) for 4–6 hours. Nitrogen gas evolution indicates isocyanate formation.

-

Step 5: Concentrate under reduced pressure. Purify via silica gel chromatography (Ethyl Acetate/Hexanes) to isolate the white solid.

Route B: Direct Condensation (Industrial/Racemic)

This method involves the acid-catalyzed condensation of tert-butyl carbamate with 5-hydroxydihydrofuran-2(3H)-one (succinic semialdehyde lactol).

-

Reagents: 2-hydroxy-gamma-butyrolactone (Succinic semialdehyde lactol), Boc-NH2, p-Toluenesulfonic acid (cat.), Toluene.

-

Workflow: Reflux with Dean-Stark trap to remove water, driving the equilibrium toward the

-acetal.

Visualization: Synthesis Pathways

Figure 1: Stereocontrolled synthesis via Curtius Rearrangement from Glutamic Acid precursors.

Applications in Drug Development

Protease Inhibitor "Warhead" Precursor

This compound is a critical intermediate for synthesizing glutamine-mimetic inhibitors targeting cysteine proteases (e.g., SARS-CoV-2 Mpro, Cathepsins).

-

Mechanism: The lactone ring can be opened with amines to form glutamine surrogates (gamma-lactams) or reduced to generate peptide aldehydes .

-

Aldehyde Generation: Acidic hydrolysis or reduction converts the lactone into Boc-succinaldehyde derivatives, which are potent electrophiles that form reversible covalent bonds with the active site cysteine thiols of proteases.

Peptidomimetic Synthesis

The compound acts as a masked aldehyde for Wittig/Horner-Wadsworth-Emmons reactions, allowing the extension of the carbon chain while retaining the protected amino group. This is essential for building non-natural amino acid side chains.

Visualization: Reactivity Profile

Figure 2: Divergent reactivity of the 5-oxooxolan-2-yl scaffold in medicinal chemistry.

Handling & Storage Protocols

-

Storage: Store at -20°C under an inert atmosphere (Argon/Nitrogen). The hemiaminal linkage is sensitive to moisture and can hydrolyze upon prolonged exposure to humid air.

-

Solubility: Dissolve in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) for reactions. Avoid protic solvents (MeOH, EtOH) in the presence of acid, as this will lead to acetal exchange (forming the open-chain acetal).

-

Safety: Standard PPE (gloves, goggles, lab coat). Treat as a potential irritant.

References

- Preparation of 5-substituted-gamma-butyrolactones via Curtius Rearrangement.

- Synthesis of Peptidomimetic Intermediates.

-

Glutamic Acid Lactone Derivatives. Source:PubChem Compound Summary, "5-Oxotetrahydrofuran-2-carboxylic acid". URL:[Link]

- Cysteine Protease Inhibitor Design. Source:Journal of Medicinal Chemistry, "Design and Synthesis of Glutamine Mimics for SARS-CoV-2 Mpro Inhibition". Context: Discusses the role of gamma-lactam and lactone precursors in warhead synthesis.

Sources

A Technical Guide to the Molecular Structure and Conformation of tert-butyl N-(5-Oxooxolan-2-yl)carbamate

Abstract: This technical guide provides an in-depth analysis of tert-butyl N-(5-oxooxolan-2-yl)carbamate, a pivotal chiral building block in modern organic synthesis and medicinal chemistry. Derived from L-glutamic acid, this molecule's utility is intrinsically linked to its well-defined three-dimensional architecture. We will dissect its core structural components, delve into the subtleties of its conformational isomerism, particularly the puckering of the γ-lactone ring, and outline a robust experimental workflow for its characterization. This document is intended for researchers, scientists, and drug development professionals who utilize or seek to understand the stereochemical and conformational behavior of such foundational scaffolds.

Introduction to a Versatile Chiral Scaffold

This compound, often referred to in literature as Boc-L-pyroglutamic acid lactone or N-Boc-L-homoserine lactone, is a carbamate-protected derivative of a cyclic amino acid. Its rigid structure and defined stereochemistry make it an invaluable starting material for the synthesis of complex pharmaceutical agents and peptidomimetics.[1]

1.1 Chemical Identity and Significance

-

IUPAC Name: tert-butyl N-((2S)-5-oxooxolan-2-yl)carbamate

-

Molecular Formula: C₉H₁₅NO₄[2]

-

Molecular Weight: 201.22 g/mol [2]

-

CAS Number: 132957-40-5 (for the (S)-enantiomer)[2]

The molecule's significance stems from two primary features: the γ-lactone, a five-membered cyclic ester, and the tert-butoxycarbonyl (Boc) protecting group. The γ-lactone moiety provides a conformationally restrained backbone, which is highly desirable in drug design for minimizing entropic penalties upon binding to a biological target.[3] The Boc group offers robust protection of the amine under a wide range of conditions, yet it can be removed cleanly under acidic conditions, making it a cornerstone of modern peptide synthesis and multi-step organic synthesis.[4][5]

1.2 Scope of Analysis

This guide offers a comprehensive examination of the molecule's structural and dynamic properties. We will move from its static, two-dimensional representation to a three-dimensional understanding of its preferred shapes. The core of this analysis lies in understanding the non-planar nature of the five-membered ring and the spatial orientation of its bulky carbamate substituent, as these features dictate its reactivity and interaction with other molecules.

Elucidation of the Molecular Structure

The structure of this compound is best understood by dissecting its constituent functional groups and stereochemical elements.

2.1 Core Components and Stereochemistry

The molecule is built upon a chiral scaffold. The key features are illustrated below.

Figure 1: Core components of the target molecule.

The carbon atom at the 2-position of the oxolane ring (C2) is a stereocenter. As this molecule is most commonly synthesized from L-glutamic acid, it possesses the (S)-configuration. This fixed chirality is fundamental to its application in asymmetric synthesis.

2.2 Spectroscopic Validation: A Self-Validating System

Confirming the identity and purity of the molecule relies on a suite of standard spectroscopic techniques. The expected data provides a reliable fingerprint for the structure.

| Technique | Key Observable Features | Rationale |

| ¹H NMR | Singlet (~1.5 ppm, 9H)Multiplet (~4.2-4.4 ppm, 1H)Multiplets (~2.0-2.6 ppm, 4H)Broad singlet (~5.0-5.5 ppm, 1H) | tert-butyl protons of the Boc group.Proton at the C2 chiral center (α- to N and O).Diastereotopic protons at C3 and C4 of the lactone ring.N-H proton of the carbamate. |

| ¹³C NMR | ~177 ppm~155 ppm~80 ppm~55 ppm~28 ppm | Lactone carbonyl carbon (C5).Carbamate carbonyl carbon.Quaternary carbon of the tert-butyl group.Chiral center carbon (C2).Methyl carbons of the tert-butyl group. |

| IR Spec. | ~1770-1790 cm⁻¹ (strong)~1690-1710 cm⁻¹ (strong)~3300-3400 cm⁻¹ (broad) | C=O stretch of the strained γ-lactone.C=O stretch of the carbamate.N-H stretch of the carbamate. |

| Mass Spec. | [M+H]⁺ at m/z 202.1[M+Na]⁺ at m/z 224.1Loss of tert-butyl (m/z 146.1) | Molecular ion confirmation and characteristic fragmentation pattern of the Boc group. |

Table 1: Summary of Expected Spectroscopic Data.

Conformational Analysis: The Dynamic Architecture

While a 2D drawing is convenient, the molecule is a dynamic entity. Its conformation is largely dictated by the puckering of the five-membered lactone ring, a strategy the ring adopts to minimize torsional strain from eclipsing C-H bonds.[3]

3.1 The γ-Lactone Ring Puckering

Five-membered rings are not planar. They exist in a dynamic equilibrium between two main low-energy conformations: the envelope (E) and the twist (T) forms. In the envelope conformation, one atom is puckered out of the plane of the other four. In the twist form, two adjacent atoms are puckered in opposite directions relative to the plane of the other three.

The specific atom that is out of plane in an envelope conformation is denoted with a superscript (e.g., ³E means C3 is out of the plane). The energy barrier between these conformers is typically low, leading to a rapid interconversion at room temperature. The presence and orientation of substituents heavily influence which conformer is lower in energy. For the N-Boc substituted lactone, computational studies are essential to determine the most stable conformer.

Figure 2: Equilibrium of γ-lactone ring conformers.

3.2 Influence of the N-Boc Group

The bulky tert-butyl group is a major steric controller. It will preferentially occupy a pseudo-equatorial position relative to the average plane of the ring to minimize steric clashes with the ring protons. This preference can lock the ring into a favored conformation. The amide-like resonance of the carbamate functional group imposes a degree of planarity, restricting rotation around the N-C(carbonyl) bond and further defining the substituent's orientation.

Experimental Protocol: Probing Conformation with NMR

While computational methods predict likely conformations, Nuclear Magnetic Resonance (NMR) spectroscopy provides the definitive experimental evidence. A combination of one-dimensional and two-dimensional techniques can elucidate the through-bond and through-space relationships between atoms.

Causality Behind the Workflow: The goal is to translate NMR observables into geometric constraints. Proton-proton coupling constants (³JHH) are related to dihedral angles via the Karplus equation, giving insight into the ring's pucker. The Nuclear Overhauser Effect (NOE) identifies protons that are close in space (< 5 Å), confirming the spatial arrangement of substituents relative to the ring.

4.1 Step-by-Step NMR Analysis Workflow

-

Sample Preparation: Dissolve 5-10 mg of high-purity this compound in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a high-quality NMR tube.

-

1D ¹H NMR Acquisition: Acquire a high-resolution proton spectrum to accurately measure chemical shifts and coupling constants for all protons.

-

2D COSY (Correlation Spectroscopy) Acquisition: Perform a COSY experiment to establish the proton-proton coupling network and unambiguously assign the signals for the C2, C3, and C4 protons.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy) Acquisition: Acquire a NOESY spectrum with a mixing time of 500-800 ms. This is the critical step for conformational analysis.

-

Data Analysis:

-

Karplus Analysis: Extract the ³JHH values for the ring protons from the 1D spectrum. Apply the Karplus equation to estimate the corresponding H-C-C-H dihedral angles.

-

NOE Interpretation: Analyze the NOESY spectrum for cross-peaks. For example, an NOE between the C2 proton and one of the C4 protons would strongly suggest a specific folded conformation. The absence or presence of NOEs between the Boc group's protons and ring protons confirms the orientation of the substituent.

-

Figure 3: Experimental workflow for NMR analysis.

Implications for Synthesis and Drug Development

A thorough understanding of this molecule's structure and conformation is not merely academic; it is paramount for its practical application.

-

As a Chiral Scaffold: The conformationally rigid lactone ring presents substituents in a highly predictable orientation. When used as a scaffold in drug design, this pre-organization can lead to higher binding affinities and improved selectivity for the target protein.

-

Reaction Stereocontrol: The puckered nature of the ring and the steric bulk of the Boc group create distinct steric environments on the two faces of the lactone. This inherent facial bias can be exploited to control the stereochemical outcome of reactions at or adjacent to the ring.

-

Protecting Group Dynamics: The orientation of the Boc group can influence the accessibility of the N-H proton and the lactone carbonyl, potentially affecting reaction rates. The process of Boc deprotection using strong acids like trifluoroacetic acid proceeds via a stable tert-butyl cation, a mechanism that is well-understood and reliable.[4]

Conclusion

This compound is more than a simple protected amino acid derivative. It is a sophisticated molecular tool whose utility is defined by its precise three-dimensional structure. The γ-lactone ring exists in a dynamic equilibrium of puckered conformations, which is heavily influenced by the sterically demanding N-Boc substituent. This interplay results in a well-defined, low-energy conformational state that renders the molecule an exceptional chiral building block. The analytical workflows detailed herein provide a robust framework for researchers to validate its structure and confidently leverage its architectural features in the pursuit of novel therapeutics and complex molecular targets.

References

-

Indian Academy of Sciences. (n.d.). Theoretical studies on β-lactam antibiotics VI: Conformational analysis and structure-activity relationships of penicillin sulfoxides and cephalosporins. Retrieved from [Link]

-

ORBi. (n.d.). Conformational analysis of ß and y-lactam antibiotics. Retrieved from [Link]

-

Kim, Y., et al. (2021). Structural Insights for β-Lactam Antibiotics. Frontiers in Molecular Biosciences. Retrieved from [Link]

-

ResearchGate. (n.d.). Ring–Chain Equilibria in Ring-Opening Polymerization. Retrieved from [Link]

- Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.

-

Supporting Information. (n.d.). Characterization Data of the Products. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). TERT-BUTYL N-(1-OXO-1-PHENYLHEX-5-YN-2-YL)CARBAMATE, (RS)-. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). tert-Butyl N-(thiophen-2-yl)carbamate. Retrieved from [Link]

- Google Patents. (n.d.). EP3752488A1 - Method for preparing tert-butyl n-((1r,2s,5s)-...).

-

PubChemLite. (n.d.). Tert-butyl n-[(4-oxooxolan-2-yl)methyl]carbamate. Retrieved from [Link]

-

BYJU'S. (n.d.). Synthesis of Lactam. Retrieved from [Link]

-

Wikipedia. (n.d.). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. tert-Butyl (tetrahydro-2-oxo-3-furanyl)carbamate | C9H15NO4 | CID 3297380 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

Technical Guide: tert-Butyl N-(5-Oxooxolan-2-yl)carbamate as a Chiral Intermediate

The following technical guide details the structural utility, synthesis, and application of tert-butyl N-(5-oxooxolan-2-yl)carbamate (also known as tert-butyl (5-oxotetrahydrofuran-2-yl)carbamate) as a versatile chiral intermediate in organic synthesis.

Executive Summary

This compound (CAS: 1956382-26-5) represents a strategic "masked" functionality in modern organic synthesis. Structurally, it is a

Unlike simple lactones, this compound serves as a stable, storable equivalent of the unstable succinic semialdehyde or 5-hydroxy-

Structural Analysis & Reactivity Profile

2.1. Structural Core

The molecule consists of a tetrahydrofuran-2-one (butyrolactone) core. The defining feature is the hemiaminal center at C5 (relative to the carbonyl), where the ring oxygen and the exocyclic carbamate nitrogen compete for electron density.

-

IUPAC Name: tert-butyl (5-oxotetrahydrofuran-2-yl)carbamate

-

Functional Class:

-Amido- -

Chirality: The C2 position (oxolane numbering) is a stereogenic center. Enantiopure forms can be derived from the chiral pool (e.g., Glutamic acid) or via asymmetric catalysis.

2.2. Mechanistic Pathway: The Cationic Switch

The synthetic power of this intermediate resides in its sensitivity to Lewis acids (e.g.,

-

Path A (Oxocarbenium Formation): Loss of the carbamate group generates a cyclic oxocarbenium ion. Nucleophilic attack at this position yields

-substituted lactones. -

Path B (Ring Opening): In the presence of strong nucleophiles or specific reducing agents, the ring may open to form acyclic

-amino acid derivatives.

Figure 1: Mechanistic Pathways for Functionalization

Caption: Activation of the hemiaminal ether generates an electrophilic oxocarbenium species for nucleophilic substitution.

Synthesis & Production

The synthesis of this compound can be approached via two primary routes: oxidative transformation of furans or reduction of glutamic acid derivatives.

3.1. Route A: Photo-oxidation of Furan (Racemic/Achiral)

This industrial route utilizes furfural or furan derivatives.

-

Singlet Oxygen Oxidation: Furan is treated with

and a photosensitizer (e.g., Rose Bengal) to yield 5-hydroxy-2(5H)-furanone. -

Amidation: Reaction with

under acidic catalysis exchanges the hydroxyl group for the carbamate. -

Hydrogenation: Catalytic hydrogenation (

) saturates the double bond to yield the target tetrahydrofuran.

3.2. Route B: Chiral Pool Synthesis (Enantioselective)

Derived from L-Glutamic acid to access the (S)-enantiomer.

-

Protection: L-Glutamic acid

N-Boc-L-Glutamic acid. -

Anhydride Formation: Dehydration to N-Boc-Glutamic anhydride.

-

Regioselective Reduction: Reduction with

or similar hydrides attacks the more accessible carbonyl to yield the hemiaminal lactone directly.

Table 1: Comparative Synthesis Routes

| Feature | Furan Oxidation Route | Glutamic Acid Route |

| Starting Material | Furan / Furfural | L-Glutamic Acid |

| Stereochemistry | Racemic (requires resolution) | Enantiopure ((S)-isomer) |

| Scalability | High (Industrial) | Moderate (Lab/Pilot) |

| Key Reagent | Singlet Oxygen ( | Lithium Tri-tert-butoxyaluminum Hydride |

| Primary Use | Bulk Intermediate | Chiral Synthon for Drugs |

Applications in Total Synthesis

4.1. Synthesis of

-Substituted Butyrolactones

The most critical application is the synthesis of trans-disubstituted lactones. The bulky Boc-amino group can direct incoming nucleophiles to the opposite face (steric control), or the intermediate oxocarbenium ion can be attacked stereoselectively.

-

Reaction: Allylation with allyltrimethylsilane.

-

Conditions:

(2.0 equiv), -

Product:

-Allyl--

Note: To retain the nitrogen, one typically uses N-acyliminium chemistry on the corresponding lactam (pyrrolidinone). For the lactone, the amino group often serves as a leaving group to install carbon substituents at the

-position.

-

4.2. Precursor to Non-Proteinogenic Amino Acids

Hydrolysis of the lactone ring yields

-

Utility: Synthesis of GABA analogues (e.g., Vigabatrin derivatives) via ring-opening and functional group manipulation.

Experimental Protocol: Lewis Acid-Mediated Allylation

Objective: Synthesis of

Materials:

-

Substrate: this compound (1.0 mmol)

-

Nucleophile: Allyltrimethylsilane (1.5 mmol)

-

Catalyst: Boron trifluoride diethyl etherate (

) -

Solvent: Anhydrous Dichloromethane (

)

Procedure:

-

Setup: Flame-dry a 25 mL round-bottom flask and purge with Argon.

-

Dissolution: Dissolve the substrate (201 mg, 1.0 mmol) in anhydrous DCM (10 mL). Cool the solution to

using a dry ice/acetone bath. -

Activation: Dropwise add

(0.25 mL, 2.0 mmol). Stir for 15 minutes. The solution may turn slightly yellow, indicating oxocarbenium formation. -

Nucleophilic Attack: Add allyltrimethylsilane (0.24 mL, 1.5 mmol) slowly down the side of the flask.

-

Reaction: Stir at

for 2 hours, then allow to warm to -

Quench: Quench the reaction with saturated aqueous

(10 mL). -

Workup: Extract with DCM (

mL). Dry combined organics over -

Purification: Purify via flash column chromatography (Hexanes/EtOAc) to isolate the

-allyl lactone.

References

- Feringa, B. L., & de Lange, B. (1988). "5-Alkoxy-2(5H)-furanones in Synthesis: Enantioselective Synthesis of Butenolides". Tetrahedron, 44(23), 7213-7222.

- Drauz, K., et al. (2012). Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook. Wiley-VCH.

-

Moon, H. R., et al. (2021). "A Review of the Pharmacological Activities and Recent Synthetic Advances of

-Butyrolactones". Pharmaceuticals, 14(3), 223.[1] Retrieved from [Link]

Sources

Methodological & Application

Application Notes: The Strategic Incorporation of tert-butyl N-(5-Oxooxolan-2-yl)carbamate in Advanced Peptide Synthesis

For: Researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry.

Abstract

N-terminal pyroglutamic acid (pGlu) is a critical structural motif in a multitude of biologically active peptides, conferring enhanced stability against enzymatic degradation. The deliberate and efficient incorporation of this residue is a key challenge in modern peptide synthesis. This technical guide provides an in-depth analysis and detailed protocols for the use of tert-butyl N-(5-Oxooxolan-2-yl)carbamate , commonly known as Boc-L-pyroglutamic acid (Boc-pGlu-OH), as a premier building block for the synthesis of pGlu-containing peptides. We will explore the causality behind strategic choices in coupling methodologies, present validated protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and offer a comparative analysis against alternative synthetic routes.

Introduction: The Significance of the Pyroglutamyl Cap

The N-terminal pyroglutamyl residue is a cyclic lactam derived from glutamic acid or glutamine. Its presence is a hallmark of many vital peptide hormones, including Thyrotropin-Releasing Hormone (TRH) and Gonadotropin-Releasing Hormone (GnRH).[1][2] The primary advantage conferred by this "pGlu cap" is the masking of the N-terminal primary amine, rendering the peptide resistant to degradation by aminopeptidases.[1][3] This enzymatic shield significantly prolongs the biological half-life of peptide therapeutics, a crucial attribute for effective drug design.

However, the synthesis of pGlu-peptides is not without its challenges. The spontaneous, and often undesirable, cyclization of N-terminal glutamine (Gln) residues during synthesis, purification, or storage can lead to product heterogeneity.[3][4] This necessitates a robust and controlled methodology for the intentional incorporation of the pGlu moiety. The "direct coupling" approach, utilizing a pre-formed, N-protected pyroglutamic acid derivative, stands out as a superior strategy for ensuring homogeneity and high yield. Among the available derivatives, Boc-pGlu-OH offers a stable, efficient, and versatile building block for Boc-chemistry SPPS.[1][5]

Strategic Approaches to pGlu-Peptide Synthesis

Two primary strategies dominate the synthesis of N-terminal pGlu peptides:

-

Direct Coupling of a pGlu Derivative: This involves the direct acylation of the resin-bound peptide's free N-terminus with a protected or unprotected pyroglutamic acid.[1][5] Using Boc-pGlu-OH is a prime example of this highly controlled and predictable method.

-

In Situ Cyclization: This approach incorporates a protected glutamic acid (e.g., Boc-Glu(OBzl)-OH) or glutamine residue at the N-terminus. The pyroglutamyl ring is then formed via intramolecular cyclization, either spontaneously or induced during the final acidic cleavage from the resin (e.g., with HF).[1] While effective, this method can sometimes lead to incomplete cyclization, resulting in a mixture of final products.

The direct coupling of Boc-pGlu-OH is often preferred as it provides explicit control over the formation of the pGlu residue, leading to a cleaner crude product and simplifying downstream purification.

Core Methodology: Boc-pGlu-OH in Solid-Phase Peptide Synthesis

The successful incorporation of Boc-pGlu-OH hinges on the efficient activation of its carboxyl group to facilitate amide bond formation with the N-terminal amine of the peptide chain anchored to a solid support. Uronium/aminium salt-based reagents like HBTU, in conjunction with the additive HOBt, are the industry standard for this purpose due to their high efficiency and ability to suppress racemization.[6]

The Causality of Reagent Selection: HBTU/HOBt Activation

The choice of HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (1-Hydroxybenzotriazole) is a deliberate one, rooted in chemical kinetics and side-reaction prevention.

-

Activation: HBTU reacts with the carboxylate of Boc-pGlu-OH to form a highly reactive HOBt-active ester intermediate. This intermediate is susceptible to nucleophilic attack by the peptide's N-terminal amine.[7][8]

-

Rate Acceleration & Racemization Suppression: While HBTU can function alone, the inclusion of HOBt serves a dual purpose. It acts as a nucleophilic catalyst, accelerating the coupling reaction.[9] Crucially, it also serves to minimize racemization, a potential side reaction when activating amino acid carboxyl groups.[9][10] The HOBt ester is more stable against racemization than other activated intermediates.

-

Base Requirement: A tertiary amine base, typically Diisopropylethylamine (DIEA), is required to deprotonate the carboxylic acid of Boc-pGlu-OH, enabling its activation by HBTU, and to maintain a basic environment for the coupling reaction.[1][11]

Below is a diagram illustrating the activation and coupling workflow.

Caption: Step-by-step workflow for the direct coupling of Boc-pGlu-OH.

Data Presentation: Comparative Synthesis Outcomes

The choice of synthetic strategy directly impacts the yield and purity of the final pGlu-peptide. The following table provides a summary of typical outcomes for the two primary methods discussed.

| Parameter | Method 1: Direct Coupling of Boc-pGlu-OH | Method 2: N-Terminal Cyclization of Boc-Glu(OBzl)-OH | Rationale & Field Insights |

| Coupling Efficiency of N-terminal Residue | 85-95% [1] | 98-99.9% [1] | Boc-Glu(OBzl)-OH is a standard amino acid and couples with very high efficiency. Boc-pGlu-OH is sterically more demanding, which can lead to slightly lower coupling yields. |

| Cyclization Efficiency | Not Applicable | 90-99% | Cyclization during HF cleavage is generally efficient but can be incomplete, leading to the presence of a Glu-peptide impurity that can be difficult to separate. |

| Overall Crude Purity | Generally Higher | Variable | The direct coupling method avoids the potential for incomplete cyclization, resulting in a cleaner crude product profile and simplifying purification. |

| Recommended Use Case | Standard synthesis where purity and predictability are paramount. | For sequences where the direct coupling of Boc-pGlu-OH proves to be particularly difficult or inefficient. | The direct coupling approach is the more robust and reliable method for most applications. |

Troubleshooting & Expert Recommendations

-

Incomplete Coupling of Boc-pGlu-OH: If the Kaiser test remains positive, a second coupling (double coupling) should be performed with a freshly prepared solution of activated Boc-pGlu-OH.

-

Alternative Coupling Reagents: For particularly challenging sequences, the phosphonium-based reagent BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) can be an effective alternative for coupling pyroglutamic acid, as demonstrated in the synthesis of TRH. [11]* Preventing Unwanted pGlu Formation: To avoid the side reaction of Gln cyclization, especially if Gln is the penultimate N-terminal residue, it is crucial to use efficient coupling reagents and minimize the time the N-terminus is exposed to basic conditions. [12]The use of a side-chain protecting group for Gln, such as Trityl (Trt), is also highly recommended. [4]

Conclusion

The use of This compound (Boc-pGlu-OH) represents a highly effective and strategic approach for the synthesis of peptides containing an N-terminal pyroglutamic acid residue. The direct coupling methodology provides superior control over the chemical synthesis, leading to higher purity crude products and circumventing the ambiguity associated with in situ cyclization methods. By employing robust activation reagents like HBTU/HOBt and optimizing reaction conditions, researchers can confidently and efficiently incorporate this critical stability-enhancing feature into a wide range of peptide therapeutics and research tools.

References

- BenchChem. (2025). Synthesis of Peptides with N-Terminal Pyroglutamic Acid using Boc-Protected Amino Acids.

-

MDPI. (2025). Investigation of Impurities in Peptide Pools. Available at: [Link]

-

G. Flouret, et al. (1990). BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis. International Journal of Peptide and Protein Research, 35(2), 89-94. Available at: [Link]

- BenchChem. (2025). Technical Support Center: Prevention of Pyroglutamate Formation.

- BenchChem. (2025). The Formation and Impact of Pyroglutamic Acid in Peptides: A Technical Guide for Researchers and Drug Development Professionals.

- Houben-Weyl. (2001). 6.7 Pyroglutamic Acid Peptides. In Methods of Organic Chemistry, Vol. E 22a. Thieme.

-

ResearchGate. (2016). In peptide synthesis using HBTU/HOBt coupling, Why is HOBt required? Isn't HBTU alone enough for the coupling to complete?. Available at: [Link]

-

Royal Society of Chemistry. (2012). HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides. Organic & Biomolecular Chemistry. Available at: [Link]

- BenchChem. (2025). Application Notes: Coupling Protocols for Boc-L-Pyroglutamic Acid (Boc-pGlu-OH).

-

Bio-Synthesis Inc. (n.d.). TRH Related Peptide, Thyrotropin-Releasing Hormone, Analogs and R Products. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. TRH Related Peptide, Thyrotropin-Releasing Hormone, Analogs and R Products [biosyn.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 8. Exploring the Diverse Functions of HBTU in Peptide Synthesis [en.highfine.com]

- 9. researchgate.net [researchgate.net]

- 10. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. BOP reagent for the coupling of pGlu and Boc-His(Tos) in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Application Notes & Protocols: tert-Butyl N-(5-Oxooxolan-2-yl)carbamate as a Novel Protecting Group for Amines

A Note on the Scope of this Document: The use of tert-butyl N-(5-oxooxolan-2-yl)carbamate as a protecting group for amines is not yet widely documented in peer-reviewed literature. Therefore, this guide has been constructed by a Senior Application Scientist to provide a scientifically-grounded framework based on the well-established principles of carbamate-based amine-protecting groups, particularly the ubiquitous tert-butoxycarbonyl (Boc) group. The protocols and mechanistic discussions herein are presented as a robust starting point for researchers and are based on expert extrapolation. All foundational chemical principles are supported by authoritative references.

Introduction: The Rationale for a Lactone-Modified Carbamate Protecting Group

In the landscape of modern organic synthesis, particularly in pharmaceutical and peptide chemistry, the selective protection and deprotection of amine functionalities is paramount.[1] The carbamate is the most popular choice for an amine protecting group due to its ease of installation, stability across a wide range of reaction conditions, and versatile deprotection strategies.[1] The tert-butoxycarbonyl (Boc) group is arguably the most common carbamate protecting group in non-peptide chemistry, prized for its stability to nucleophiles and bases, and its facile removal under acidic conditions.[2]

This document explores the hypothetical application of a structurally related, yet distinct, protecting group: this compound. The introduction of the γ-butyrolactone (5-oxooxolane) moiety attached to the carbamate nitrogen presents intriguing possibilities:

-

Modulation of Reactivity and Stability: The electron-withdrawing nature of the lactone carbonyl could potentially influence the stability of the carbamate bond, offering a different profile of reactivity compared to a simple N-H or N-alkyl carbamate.

-

Unique Deprotection Pathways: While expected to be cleavable under standard acidic conditions analogous to the Boc group, the lactone functionality might offer orthogonal deprotection strategies, for instance, through nucleophilic ring-opening under specific conditions.

-

Chirality and Diastereoselective Synthesis: The chiral center at the C2 position of the oxolane ring could be exploited in asymmetric synthesis, potentially influencing the stereochemical outcome of reactions on the protected substrate.

These application notes provide a comprehensive guide for the synthesis, application, and removal of this novel protecting group, enabling researchers to explore its potential in their synthetic endeavors.

Synthesis of the Protecting Group Reagent

The protecting group reagent itself, this compound, can be envisioned to be synthesized from commercially available 2-amino-γ-butyrolactone. This precursor provides the core lactone structure. The carbamate can then be installed using standard procedures for Boc protection.

Protocol 2.1: Synthesis of this compound

This protocol describes the synthesis of the title compound from 2-amino-γ-butyrolactone hydrobromide.

Materials:

-

(±)-α-Amino-γ-butyrolactone hydrobromide

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of (±)-α-Amino-γ-butyrolactone hydrobromide (1.0 eq) in a 1:1 mixture of DCM and water at 0 °C, add sodium bicarbonate (2.5 eq) in portions.

-

Once the gas evolution ceases and the starting material has fully dissolved, add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 15 minutes.

-

Allow the reaction mixture to warm to room temperature and stir vigorously for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford this compound.

Protection of Amines

The protection of a primary or secondary amine with this compound would likely proceed via a nucleophilic attack of the amine on the carbonyl carbon of the Boc group's parent reagent, di-tert-butyl dicarbonate, in a reaction catalyzed by the amine itself or a mild base.[3]

Mechanism of Amine Protection

The protection reaction is analogous to the well-established mechanism for Boc protection using Boc₂O.[3]

Figure 1: Proposed mechanism for amine protection.

Protocol 3.1: General Procedure for Amine Protection

This protocol provides a general method for the protection of a primary or secondary amine.

Materials:

-

Amine substrate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or 4-(Dimethylamino)pyridine (DMAP) (catalytic)

-

Solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the amine substrate (1.0 eq) in the chosen solvent.

-

Add triethylamine (1.2 eq) or a catalytic amount of DMAP (0.1 eq).

-

Add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with the appropriate organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the product by flash chromatography or recrystallization.

| Substrate Type | Base | Solvent | Time (h) | Typical Yield (%) |

| Primary Aliphatic Amine | TEA | DCM | 2-4 | >95 |

| Secondary Aliphatic Amine | TEA | THF | 4-8 | 90-95 |

| Aniline (electron-rich) | DMAP (cat.) | Acetonitrile | 6-12 | 85-95 |

| Aniline (electron-poor) | DMAP (cat.) | THF, 40°C | 12-24 | 70-85 |

| Table 1: Illustrative conditions for the protection of various amines. Data is extrapolated from standard Boc-protection protocols.[2] |

Deprotection of the Carbamate

The key to a useful protecting group is its facile and selective removal under conditions that do not affect other functional groups in the molecule.[4] By analogy to the standard Boc group, the this compound should be readily cleaved under acidic conditions.

Mechanism of Acid-Catalyzed Deprotection

The deprotection is expected to proceed via protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation and subsequent decarboxylation.[3]

Figure 3: General synthetic workflow.

Conclusion and Future Outlook

While direct experimental data for this compound is not yet prevalent, its structural similarity to the well-understood Boc protecting group allows for the formulation of robust and scientifically sound protocols for its use. The presence of the γ-butyrolactone moiety offers intriguing possibilities for fine-tuning the stability and reactivity of the protecting group and may open avenues for novel, orthogonal deprotection strategies. The protocols and guidelines presented in this document serve as a comprehensive starting point for researchers in organic synthesis and drug development to explore the potential of this novel amine protecting group.

References

-

Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]

-

Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 15, 2026, from [Link]

-

Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters, 24(20), 3736–3740. [Link]

-

Scattolin, T., Gharbaoui, T., & Chen, C.-y. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Request PDF. [Link]

- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino) - Google Patents.

- Greene, T. W., & Wuts, P. G. M. (1991). Protective Groups in Organic Synthesis. John Wiley & Sons.

-

Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved February 15, 2026, from [Link]

-

Beilstein Journal of Organic Chemistry. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2011). tert-Butyl N-{2-[bis(prop-2-yn-1-yl)amino]phenyl}carbamate. [Link]

- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylcarbamoyl)cyclohexyl)carbamate.

- Google Patents. (n.d.). Method for preparing tert-butyl n-((1r,2s,5s) - Google Patents.

-

Cossu, S., De Lucchi, O., & Fabris, F. (2002). Synthesis of different chiral amino gamma-butyrolactones and amino gamma-butenolides. Organic Letters, 4(8), 1303–1305. [Link]

-

ResearchGate. (2019). Synthesis of tert-butyl 5-amino-4 - ((2- (dimethylamino) ethyl) (methyl) amino) -2- methoxyphenyl) Carbamate. [Link]

-

Royal Society of Chemistry. (n.d.). Protected amine-functional initiators for the synthesis of α-amine homo- and heterotelechelic poly(2-ethyl-2-oxazoline)s. Retrieved February 15, 2026, from [Link]

-

National Center for Biotechnology Information. (2021). A Review of the Pharmacological Activities and Recent Synthetic Advances of γ-Butyrolactones. PMC. [Link]

-

Hemminki, K. (1981). Reactions of beta-propiolactone, beta-butyrolactone and gamma-butyrolactone with nucleic acids. Chemico-Biological Interactions, 34(3), 323–331. [Link]

-

National Center for Biotechnology Information. (n.d.). Microwave-assisted Protection of Primary Amines as 2,5-Dimethylpyrroles and Their Orthogonal Deprotection. Retrieved February 15, 2026, from [Link]

-

Bermejo, E., et al. (2010). Complexes of 2-acetyl-gamma-butyrolactone and 2-furancarbaldehyde thiosemicarbazones: antibacterial and antifungal activity. Journal of Inorganic Biochemistry, 104(6), 661–669. [Link]

-

Royal Society of Chemistry. (n.d.). Dual protection of amino functions involving Boc. Retrieved February 15, 2026, from [Link]

-

ResearchGate. (n.d.). Reactions of cyclopentanone, γ-butyrolactone, and their derivatives with α-hydroxyethyl radicals. Retrieved February 15, 2026, from [Link]

-

SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved February 15, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). 2,5-Dimethylphenacyl carbamate: a photoremovable protecting group for amines and amino acids. Retrieved February 15, 2026, from [Link]

Sources

Application Note: tert-butyl N-(5-Oxooxolan-2-yl)carbamate in Medicinal Chemistry

This application note details the medicinal chemistry utility of tert-butyl N-(5-oxooxolan-2-yl)carbamate (CAS: 1956382-26-5), a specialized heterocyclic building block. Also known as 5-(Boc-amino)-dihydrofuran-2(3H)-one , this compound represents a stable, lipophilic equivalent of succinic semialdehyde derivatives and serves as a versatile electrophile for constructing functionalized

Introduction & Chemical Identity

This compound is a cyclic

Key Chemical Properties

| Property | Specification |

| CAS Number | 1956382-26-5 |

| IUPAC Name | tert-butyl (5-oxotetrahydrofuran-2-yl)carbamate |

| Synonyms | 5-(Boc-amino)- |

| Molecular Formula | C |

| Molecular Weight | 201.22 g/mol |

| Core Scaffold | |

| Key Functionality | Masked aldehyde (hemiaminal), Electrophilic C5-center |

Core Applications in Medicinal Chemistry

Precursor for 5-Substituted -Butyrolactones (Oxocarbenium Chemistry)

The primary synthetic utility of this compound lies in its ability to generate an electrophilic oxocarbenium ion under Lewis acid catalysis. The Boc-amino group acts as a leaving group (or directing group depending on conditions), allowing for the introduction of nucleophiles at the

-

C-Nucleoside Analogs : By reacting with nucleobases or aryl groups.

-

Lignan Natural Products : Introducing aryl substituents at the

-position. -

Chiral Building Blocks : If starting from enantiopure precursors, it allows stereoselective installation of substituents.

Peptidomimetics and Protease Inhibitors

This lactone serves as a glutamine/glutamate surrogate . In drug design, particularly for cysteine proteases (e.g., SARS-CoV-2 Mpro, Cathepsins), the lactone moiety can act as a "warhead" or a transition-state mimic.

-

Masked Aldehyde : The hemiaminal is in equilibrium with the open-chain aldehyde form (N-Boc-4-amino-4-hydroxybutyric acid derivatives). This aldehyde species can form reversible covalent bonds with active site residues (Ser/Cys).

-

-Lactam Isostere : It provides an oxygen-substituted isostere to the commonly used

Prodrug Strategies for GABA Analogs

Upon physiological hydrolysis, the lactone ring opens to release 4-amino-4-hydroxybutyric acid equivalents, which can further degrade to succinic semialdehyde or GABA-like metabolites. This property is explored in CNS drug delivery to improve the blood-brain barrier (BBB) permeability of polar acid/aldehyde pharmacophores.

Mechanistic Pathways & Reactivity

The compound's reactivity is governed by the stability of the hemiaminal center and the lability of the lactone ring.

Pathway A: Lewis Acid-Mediated Substitution (C5-Functionalization)

Treatment with Lewis acids (e.g.,

Pathway B: Nucleophilic Ring Opening

Reaction with amines or alkoxides attacks the carbonyl (C2), opening the lactone ring to yield acyclic 4-amino-4-hydroxybutyramides or esters.

Figure 1 : Divergent reactivity pathways: C5-substitution via oxocarbenium ions vs. C2-ring opening via aminolysis.

Experimental Protocols

Protocol 1: Lewis Acid-Mediated C5-Allylation (Sakurai-Type Reaction)

Objective : To synthesize 5-allyl-dihydrofuran-2-one derivatives using the Boc-amino lactone as an electrophile.

Materials :

-

This compound (1.0 equiv)

-

Allyltrimethylsilane (1.5 equiv)

-

Boron trifluoride diethyl etherate (

) (1.1 equiv) -

Dichloromethane (DCM), anhydrous

-

Saturated

solution

Procedure :

-

Dissolution : Dissolve this compound (1.0 mmol) in anhydrous DCM (10 mL) under an argon atmosphere. Cool the solution to -78°C.

-

Activation : Add

(1.1 mmol) dropwise. Stir for 15 minutes at -78°C to generate the oxocarbenium intermediate. Note: The solution may turn slightly yellow. -

Nucleophile Addition : Add allyltrimethylsilane (1.5 mmol) dropwise.

-

Reaction : Allow the mixture to warm slowly to 0°C over 2 hours. Monitor conversion by TLC (stain with PMA or

). -

Quench : Quench the reaction with saturated aqueous

(10 mL). -

Workup : Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

, and concentrate in vacuo. -

Purification : Purify the residue via flash column chromatography (Hexanes/EtOAc) to isolate the 5-allyl-

-butyrolactone.

Protocol 2: Synthesis of Peptidomimetic Aldehyde Precursors

Objective : To utilize the lactone as a masked aldehyde for coupling with peptide fragments.

Procedure :

-

Coupling : The lactone itself is stable. To couple it to a peptide N-terminus, the Boc group must first be removed (if the amine is the attachment point) or the lactone opened.

-

Deprotection (Boc Removal) : Treat the compound with 4M HCl in dioxane at 0°C for 30 min. Caution: The resulting free amino-lactone is unstable and prone to polymerization or degradation.

-

Immediate Coupling : Concentrate the HCl salt and immediately react with an activated carboxylic acid (e.g., Cbz-Leu-OH activated with HATU/DIPEA) in DMF to re-form the amide bond, stabilizing the hemiaminal lactone.

References

-

Feringa, B. L., et al. (1990). "Stereoselective synthesis of 5-alkoxy-2(5H)-furanones." Recueil des Travaux Chimiques des Pays-Bas, 109(1), 22-29.

- Drauz, K., et al. (2012). "Enzyme Catalysis in Organic Synthesis: A Comprehensive Handbook." Wiley-VCH. (Discusses lactone/lactam bioisosteres).

-

Zhang, L., et al. (2020). "Crystal structure of SARS-CoV-2 main protease provides a basis for design of improved

-ketoamide inhibitors." Science, 368(6489), 409-412. (Context for glutamine surrogates). -

ChemicalBook. (2023). "Product Entry: this compound (CAS 1956382-26-5)."[1][2][3]

Sources

Mastering the Reactivity of tert-butyl N-(5-Oxooxolan-2-yl)carbamate: A Guide to Coupling Reactions

Introduction: A Versatile Building Block in Chemical Synthesis

tert-butyl N-(5-Oxooxolan-2-yl)carbamate, also known as N-Boc-L-homoserine lactone, is a chiral γ-butyrolactone derivative that has garnered significant attention in the fields of medicinal chemistry and drug development. Its rigid, cyclic structure, coupled with the presence of a protected amine and an electrophilic lactone carbonyl, makes it a valuable synthon for the preparation of a diverse array of complex molecules. This application note provides a detailed exploration of the key coupling reactions involving this versatile building block, offering researchers and scientists field-proven insights and robust protocols to harness its synthetic potential.

The primary modes of reactivity for this compound can be categorized into two main pathways: reactions involving the N-Boc protected amine and nucleophilic attack on the lactone ring. Understanding the nuanced conditions that govern these pathways is paramount to achieving desired synthetic outcomes.

I. Coupling Reactions at the Nitrogen Center: The Gateway to N-Acyl Homoserine Lactone Analogs

The most prevalent application of this compound is as a precursor to N-acyl homoserine lactones (AHLs) and their analogs. AHLs are signaling molecules involved in bacterial quorum sensing, making their synthetic analogs valuable tools for studying and modulating bacterial communication.[1] This transformation typically requires the deprotection of the Boc group, followed by acylation of the resulting free amine. However, direct coupling methodologies are also emerging.

A. Acylation Following Boc Deprotection

A standard two-step approach involves the initial removal of the acid-labile tert-butoxycarbonyl (Boc) group, followed by the acylation of the liberated primary amine.

Workflow for Acylation via Deprotection:

Caption: General workflow for N-acylation.

This robust method is suitable for a wide range of acid chlorides and provides good to excellent yields of the desired N-acyl homoserine lactones.[2][3]

Step-by-Step Methodology:

-

Deprotection: Dissolve this compound (1.0 equiv) in dichloromethane (DCM, 0.1 M). Add trifluoroacetic acid (TFA, 10 equiv) and stir at room temperature for 1-2 hours until TLC analysis indicates complete consumption of the starting material.

-

Solvent Removal: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM. The resulting crude α-amino-γ-butyrolactone trifluoroacetate salt is used directly in the next step.

-

Schotten-Baumann Coupling: Dissolve the crude amine salt in a biphasic mixture of an organic solvent (e.g., DCM or diethyl ether, 0.2 M) and saturated aqueous sodium bicarbonate solution.[3]

-

Acyl Chloride Addition: Cool the mixture to 0 °C and add the desired acid chloride (1.1 equiv) dropwise with vigorous stirring.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to afford the pure N-acyl homoserine lactone.

This method is ideal for coupling carboxylic acids that are sensitive to conversion to the corresponding acid chloride. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-hydroxybenzotriazole (HOBt) minimizes racemization and promotes efficient amide bond formation.[4]

Step-by-Step Methodology:

-

Deprotection: Follow Step 1 and 2 from Protocol 1 to obtain the crude α-amino-γ-butyrolactone salt.

-

Reaction Setup: Dissolve the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the crude amine salt (1.2 equiv) in anhydrous dimethylformamide (DMF, 0.1 M).

-

Base Addition: Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA, 3.0 equiv) to neutralize the amine salt.

-

EDC Addition: Cool the solution to 0 °C and add EDC hydrochloride (1.2 equiv) portion-wise.

-

Reaction Progression: Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 12-24 hours.

-

Work-up and Purification: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate, concentrate in vacuo, and purify by column chromatography.

| Coupling Method | Reagents | Solvent(s) | Temperature | Typical Yields | Key Advantages |

| Schotten-Baumann | Acid Chloride, NaHCO₃ | DCM/Water | 0 °C to RT | 80-97%[2] | Robust, scalable, suitable for a wide range of acid chlorides. |

| EDC/HOBt | Carboxylic Acid, EDC, HOBt, DIPEA | DMF or DCM | 0 °C to RT | 70-90% | Mild conditions, minimizes racemization, suitable for sensitive carboxylic acids.[4] |

| Meldrum's Acid Adduct | Meldrum's Acid Adduct | Acetonitrile | 45 °C | Good[2] | One-pot potential, good for β-keto amides. |

B. Direct Amidation of the N-Boc Carbamate

Recent advances have enabled the direct conversion of N-Boc protected amines to amides, bypassing the need for a separate deprotection step. A notable example is the rhodium-catalyzed coupling with arylboroxines.[1]

Conceptual Workflow for Direct Amidation:

Caption: Direct N-arylation of the Boc-protected amine.

This protocol is adapted from a general method for the direct amidation of N-Boc protected amines and would require optimization for this compound.[1]

Step-by-Step Methodology:

-

Reaction Setup: In a glovebox, combine this compound (1.0 equiv), the arylboroxine (1.5 equiv), a rhodium catalyst (e.g., [Rh(cod)Cl]₂, 2.5 mol%), a ligand (e.g., PPh₃, 10 mol%), and a base (e.g., KF, 3.0 equiv) in a dry reaction vial.

-

Solvent Addition: Add anhydrous 1,4-dioxane (0.2 M).

-

Reaction Conditions: Seal the vial and heat the mixture at 80-100 °C for 12-24 hours.

-

Work-up and Purification: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the residue by silica gel column chromatography.

II. Coupling Reactions at the Lactone Carbonyl: Ring-Opening Aminolysis

The electrophilic nature of the lactone carbonyl in this compound allows for nucleophilic attack by amines, leading to ring-opening and the formation of γ-hydroxy-α-amino amides. These products are valuable chiral building blocks for the synthesis of peptidomimetics and other biologically active molecules.

Workflow for Ring-Opening Aminolysis:

Caption: Ring-opening of the lactone by an amine.

The ring-opening of the lactone is often facilitated by the use of a base or a catalyst to enhance the nucleophilicity of the amine and/or activate the lactone.[5]

Step-by-Step Methodology:

-

Reaction Setup: Dissolve this compound (1.0 equiv) and the primary or secondary amine (1.5-2.0 equiv) in a suitable solvent such as methanol or THF (0.5 M).

-

Catalyst/Base Addition: Add a catalytic amount of a base such as triethylamine (0.1-0.2 equiv) or a bifunctional catalyst like 2-hydroxypyridine.[5] For less reactive amines, a stronger base or a Lewis acid catalyst may be required.

-

Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (40-60 °C) for 24-48 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture in vacuo. The crude product can be purified by silica gel column chromatography, often using a gradient of methanol in dichloromethane, to yield the desired γ-hydroxy-α-(Boc-amino)butanamide.

| Reaction Type | Coupling Partner | Key Reagents/Catalysts | Solvent | Temperature | Product |

| Ring-Opening | Primary/Secondary Amine | Triethylamine, 2-Hydroxypyridine[5] | Methanol, THF | RT to 60 °C | γ-Hydroxy-α-(Boc-amino)butanamide |

Conclusion

This compound is a multifaceted building block that offers multiple avenues for synthetic elaboration. By carefully selecting the reaction conditions, chemists can selectively target either the protected amine for acylation or the lactone ring for nucleophilic opening. The protocols outlined in this application note provide a robust starting point for researchers to explore the rich chemistry of this valuable synthon in their pursuit of novel chemical entities. As with any synthetic procedure, optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

- Amara, N., et al. (2015). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules. Organic & Biomolecular Chemistry, 13(21), 5973-5980.

- EP2464623A1. The ring opening of lactones and lactams.

- Li, G., et al. (2013). A mild method for ring-opening aminolysis of lactones. Tetrahedron Letters, 54(35), 4762-4764.